N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 946277-33-4
VCID: VC8329029
InChI: InChI=1S/C16H14N2O3S3/c19-13(14-4-2-6-22-14)10-24-16-18-11(9-23-16)7-15(20)17-8-12-3-1-5-21-12/h1-6,9H,7-8,10H2,(H,17,20)
SMILES: C1=COC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3
Molecular Formula: C16H14N2O3S3
Molecular Weight: 378.5 g/mol

N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

CAS No.: 946277-33-4

Cat. No.: VC8329029

Molecular Formula: C16H14N2O3S3

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide - 946277-33-4

Specification

CAS No. 946277-33-4
Molecular Formula C16H14N2O3S3
Molecular Weight 378.5 g/mol
IUPAC Name N-(furan-2-ylmethyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C16H14N2O3S3/c19-13(14-4-2-6-22-14)10-24-16-18-11(9-23-16)7-15(20)17-8-12-3-1-5-21-12/h1-6,9H,7-8,10H2,(H,17,20)
Standard InChI Key UZGCDXAOEYHIIX-UHFFFAOYSA-N
SMILES C1=COC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3
Canonical SMILES C1=COC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3

Introduction

Synthesis and Chemical Reactions

The synthesis of compounds similar to N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize product yield and purity. Techniques like column chromatography are often used for purification.

Synthesis Steps:

  • Initial Formation of Thiazole Derivatives: This involves the reaction of appropriate precursors to form the thiazole ring.

  • Introduction of Thiophene Moiety: This step involves incorporating the thiophene group into the molecule.

  • Formation of Thioether Linkage: The thioether group is introduced to link the thiophene and thiazole moieties.

  • Final Acetamide Formation: The acetamide group is attached to complete the molecule.

Biological Activities and Applications

While specific biological activities of N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide are not well-documented, compounds with similar structures have shown potential in medicinal chemistry. Thiazole-containing compounds are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory activities.

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